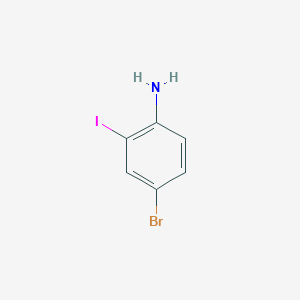

4-Bromo-2-iodoaniline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTYEQWCHQEJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356418 | |

| Record name | 4-Bromo-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66416-72-6 | |

| Record name | 4-Bromo-2-iodoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66416-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-iodoaniline: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Structure

4-Bromo-2-iodoaniline is a gray to purple crystalline powder at room temperature.[1][2] Its chemical structure and key properties are summarized below.

Physicochemical Properties

A compilation of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of the data, such as boiling point and density, are predicted values due to the limited availability of experimentally determined data.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrIN | [3] |

| Molecular Weight | 297.92 g/mol | [3] |

| Melting Point | 69-72 °C | |

| Boiling Point (Predicted) | 297.9 ± 30.0 °C | [3] |

| Density (Predicted) | 2.292 ± 0.06 g/cm³ | [3] |

| Appearance | Gray to purple powder/crystals | [1][2] |

| pKa (Predicted) | 1.83 ± 0.10 | [3] |

Table 1: Physicochemical Properties of this compound

Solubility

Qualitative solubility analysis indicates that this compound is soluble in methanol and other common organic solvents but is expected to be insoluble in water due to its largely non-polar structure.[3][4]

| Solvent | Solubility |

| Water | Insoluble |

| Methanol | Soluble |

| Common Organic Solvents | Soluble |

Table 2: Qualitative Solubility of this compound

Structural Information

The structure of this compound is characterized by a benzene ring substituted with an amino group, a bromine atom, and an iodine atom. The strategic placement of these functional groups allows for selective chemical transformations, making it a versatile synthetic intermediate.[2]

| Feature | Description |

| IUPAC Name | This compound |

| SMILES | Nc1ccc(Br)cc1I |

| InChI | 1S/C6H5BrIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 |

Table 3: Structural Identifiers for this compound

Spectroscopic Data (Predicted)

Due to the limited availability of experimentally verified spectra in the public domain, this section provides predicted spectral data based on the analysis of structurally similar compounds and established spectroscopic principles.[5]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit signals corresponding to the aromatic protons and the amine protons. The chemical shifts are influenced by the electronic effects of the halogen and amino substituents.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.73 | d (J = 2.4 Hz) | 1H | Ar-H |

| ~ 7.22 | dd (J = 8.4, 2.4 Hz) | 1H | Ar-H |

| ~ 6.60-6.70 | m | 1H | Ar-H |

| ~ 4.10 | br s | 2H | -NH₂ |

Table 4: Predicted ¹H NMR Spectral Data for this compound[6]

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the attached functional groups.

| Chemical Shift (δ) ppm | Assignment |

| ~ 146 | C-NH₂ |

| ~ 139 | C-H |

| ~ 132 | C-H |

| ~ 116 | C-H |

| ~ 110 | C-Br |

| ~ 85 | C-I |

Table 5: Predicted ¹³C NMR Spectral Data for this compound

IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, as well as C-N, C-Br, and C-I stretching vibrations, and aromatic C-H and C=C bending and stretching vibrations. A specification sheet for a commercial sample of this compound indicates that its infrared spectrum conforms to its structure.[7]

Mass Spectrometry

The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a characteristic feature of the molecular ion and bromine-containing fragments.

Experimental Protocols

Several methods for the synthesis of this compound from 4-bromoaniline have been reported. Below are detailed protocols for two common synthetic routes.

Synthesis via Iodination with Sodium Iodide and Sodium Perborate

This method involves the direct ortho-iodination of 4-bromoaniline using sodium iodide as the iodine source and sodium perborate as the oxidizing agent in glacial acetic acid.[8]

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-bromoaniline (1 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the suspension, add sodium iodide (1.1 equivalents) and sodium perborate tetrahydrate (1.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water. Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.[8]

Synthesis via Co-milling with DBDABCO-DCI

This solvent-free method utilizes 1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride-diiodine complex (DBDABCO-DCI) as the iodinating agent.[1]

Methodology:

-

Reaction Setup: Co-mill DBDABCO-DCI (0.5 mmol) with 4-bromoaniline (1 mmol) in a porcelain mortar at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, add ethyl acetate to the mixture and filter. Wash the organic layer with 5% aqueous sodium thiosulfate and then dry with anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: The purified product can be characterized by melting point determination and ¹H NMR spectroscopy.[1]

Role in Drug Development and Signaling Pathways

While there is limited information on the direct biological activity of this compound, its primary significance in drug development lies in its role as a versatile building block for the synthesis of bioactive molecules, particularly kinase inhibitors.[2][9]

The distinct reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This enables the construction of complex molecular scaffolds with diverse functionalities.

Logical Relationship Diagram:

Caption: Role as a precursor in drug development.

Aniline-based scaffolds are frequently designed to target the ATP-binding site of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. By serving as a core scaffold, derivatives of this compound can be tailored to inhibit specific kinases, thereby blocking downstream signaling and exerting therapeutic effects.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, causes skin irritation, and can cause serious eye damage.[3] It may also cause respiratory irritation.[3]

Recommended Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its chemical properties, structure, and synthetic methodologies based on currently available information. While a complete set of experimentally determined data remains to be fully elucidated in the public domain, the compiled information serves as a robust resource for researchers and professionals. Its strategic importance as a precursor for kinase inhibitors underscores its potential in the ongoing development of targeted therapies. Further research into the direct biological activities of this compound could reveal new and unforeseen applications.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 66416-72-6 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. This compound, 97 %, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Synthesis of 4-Bromo-2-iodoaniline from 4-bromoaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2-iodoaniline from 4-bromoaniline, a key intermediate in the development of pharmaceuticals and other advanced materials. This document details established synthetic methodologies, presents comparative data, and offers detailed experimental protocols.

Introduction

This compound is a versatile synthetic building block, featuring a distinct substitution pattern on the aniline ring that allows for selective functionalization.[1] The presence of both bromine and iodine atoms at specific positions offers differential reactivity, making it a valuable intermediate in cross-coupling reactions for the construction of complex molecular architectures.[1][2] Its primary applications lie within the pharmaceutical industry as a precursor for Active Pharmaceutical Ingredients (APIs) and in the agrochemical sector.[1] This guide focuses on the direct ortho-iodination of 4-bromoaniline, a common and effective route to the target molecule.

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound from 4-bromoaniline is primarily achieved through electrophilic aromatic substitution. The amino group of the aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a bromine atom, the iodination occurs at the ortho position. Several methods have been reported, with the primary differences lying in the choice of iodinating agent and reaction conditions.

| Method | Iodinating Agent | Oxidizing Agent/Catalyst | Solvent | Yield | Key Features & Remarks |

| Method A: Iodine and Sodium Perborate | Sodium Iodide (NaI) | Sodium Perborate Tetrahydrate | Glacial Acetic Acid | 92% | A common and effective method using readily available and relatively safe reagents. The reaction proceeds at room temperature. |

| Method B: Solvent-Free Iodination | DBDABCODCI* | - | Solvent-free | Not specified | An alternative method involving co-milling of the reactants at room temperature. |

| Method C: Iodine and Nitric Acid | Iodine (I₂) | Nitric Acid (HNO₃) | Acetic Acid | High (90-98% for similar substrates)[3] | An efficient system for iodinating activated aromatic rings at room temperature with short reaction times.[3] |

*DBDABCODCI is a specific iodinating agent mentioned in one of the search results, but its full name and structure were not provided. For the purpose of this guide, we will focus on the more detailed and commonly cited methods.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 4-bromoaniline is an electrophilic aromatic substitution reaction. The mechanism involves the generation of an electrophilic iodine species which then attacks the electron-rich aromatic ring. The amino group (-NH₂) is a powerful activating group, increasing the nucleophilicity of the benzene ring, particularly at the ortho and para positions.

The general mechanism for the ortho-iodination is as follows:

Caption: Electrophilic substitution mechanism for the iodination of 4-bromoaniline.

Detailed Experimental Protocols

The following is a detailed protocol for the synthesis of this compound using sodium iodide and sodium perborate.

Materials and Equipment:

-

4-bromoaniline

-

Sodium iodide

-

Sodium perborate tetrahydrate

-

Glacial acetic acid

-

Ethyl acetate

-

Aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-bromoaniline (1 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the suspension, add sodium iodide (1.1 equivalents) and sodium perborate tetrahydrate (1.1 equivalents).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, pour the mixture into water. Extract the product with ethyl acetate.

-

Purification:

-

Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel.

-

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₆H₅BrIN[1] |

| Molecular Weight | 297.92 g/mol [1] |

| Appearance | Gray to purple powder[1] |

| Melting Point | 69-72 °C[1] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.73 (d, J = 2.4 Hz, 1H), 7.22 (dd, J₁ = 8.4 Hz, J₂ = 2.4 Hz, 1H), 6.53 (d, J = 8.4 Hz, 1H), 4.07 (s, 2H).

-

¹³C NMR (Predicted): Chemical shifts for the aromatic carbons would be expected in the range of 80-150 ppm. The carbon bearing the iodine atom would be at a higher field (lower ppm value) compared to the other carbons.

-

Mass Spectrometry (MS) (Predicted): The mass spectrum should exhibit a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one iodine atom. The molecular ion peak (M⁺) would be observed at m/z ≈ 297 and 299.

-

Infrared (IR) Spectroscopy (Predicted):

-

N-H stretching (amine): 3300-3500 cm⁻¹

-

N-H bending (amine): 1600-1650 cm⁻¹

-

C=C stretching (aromatic ring): 1400-1600 cm⁻¹

-

C-Br and C-I stretching: 500-700 cm⁻¹

-

Conclusion

The synthesis of this compound from 4-bromoaniline via direct iodination is a reliable and efficient method. The use of sodium iodide and an oxidizing agent like sodium perborate in acetic acid provides high yields of the desired product. This technical guide provides researchers and professionals in drug development with the necessary information to perform this synthesis and characterize the resulting product, facilitating the advancement of their research and development endeavors.

References

4-Bromo-2-iodoaniline CAS number and molecular weight

An In-depth Technical Guide to 4-Bromo-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 66416-72-6), a key building block in synthetic and medicinal chemistry. This document outlines its chemical properties, synthesis protocols, and significant applications in the pharmaceutical and agrochemical industries.

Core Chemical and Physical Properties

This compound is a halogenated aromatic amine recognized for its utility as a versatile intermediate in complex organic synthesis.[1] Its distinct substitution pattern, with a bromine atom at the para-position and an iodine atom at the ortho-position relative to the amino group, provides differential reactivity that is advantageous for selective chemical transformations.[1]

A summary of its key quantitative data is presented below:

| Property | Value | References |

| CAS Number | 66416-72-6 | [1] |

| Molecular Formula | C₆H₅BrIN | [1] |

| Molecular Weight | 297.92 g/mol | [1] |

| Appearance | Gray to purple powder | [1][2] |

| Melting Point | 69-72 °C | [1][3] |

| Purity | ≥97% | [3] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through the electrophilic iodination of 4-bromoaniline. Several methods have been reported, with variations in the iodinating agent and reaction conditions.

General Experimental Protocol: Iodination of 4-Bromoaniline

This protocol outlines a common method for the synthesis of this compound.

Materials:

-

4-Bromoaniline

-

Sodium Iodide (NaI)

-

Sodium Perborate Tetrahydrate (NaBO₃·4H₂O)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Water

-

5% Aqueous Sodium Thiosulfate

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 4-bromoaniline (1 equivalent) in glacial acetic acid.[4]

-

To this suspension, add sodium iodide (1.1 equivalents) and sodium perborate tetrahydrate (1.1 equivalents).[4]

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).[4][5]

-

Upon completion, pour the reaction mixture into water.[4]

-

Wash the organic layer with a 5% aqueous solution of sodium thiosulfate to remove any unreacted iodine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate.[5]

-

Remove the solvent under reduced pressure to yield the crude product.[5]

-

The crude product can be further purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.[5]

Logical Workflow for the Synthesis of this compound:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the pharmaceutical industry, serving as a foundational building block for a variety of active pharmaceutical ingredients (APIs).[1][2] Its unique structure allows for the construction of complex molecular frameworks essential for therapeutic efficacy.[1]

Key applications include:

-

Preparation of Quinolone Derivatives: It is used in the palladium-catalyzed synthesis of 2-quinolone derivatives.[3][6]

-

Synthesis of Substituted Indoles: It serves as a starting material for the solid-phase synthesis of 2,3,5-trisubstituted indoles.[3][6]

-

Development of Kinase Inhibitors: While direct evidence for this compound is limited, related multi-halogenated anilines are explored as scaffolds for kinase inhibitors due to the potential for differential functionalization at the halogenated sites.

Hypothetical Signaling Pathway Interaction:

The following diagram illustrates a hypothetical mechanism where a derivative of this compound acts as a kinase inhibitor. The aniline scaffold allows for modifications that can target the ATP-binding pocket of a kinase, thereby inhibiting its activity and downstream signaling.

Caption: A diagram showing the hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a chemical intermediate of significant value to the research and development sectors, particularly in pharmaceuticals and agrochemicals. Its well-defined properties and versatile reactivity make it an essential tool for synthetic chemists aiming to construct complex and novel molecular architectures. The protocols and data presented in this guide are intended to support its effective application in these fields.

References

Spectroscopic Profile of 4-Bromo-2-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-bromo-2-iodoaniline, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of analogous structures. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the effects of the substituents on the aniline ring and are intended to serve as a reference for researchers.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.7 | d | 1H | H-3 |

| ~ 7.2 | dd | 1H | H-5 |

| ~ 6.8 | d | 1H | H-6 |

| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |

Predicted in a non-polar solvent like CDCl₃. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the amino group. The NH₂ proton shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 148 | C1 (-NH₂) |

| ~ 90 | C2 (-I) |

| ~ 140 | C3 |

| ~ 112 | C4 (-Br) |

| ~ 132 | C5 |

| ~ 120 | C6 |

The chemical shifts are influenced by the electronegativity and heavy atom effects of the halogen substituents.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H asymmetric stretch (primary amine) |

| 3300 - 3400 | Medium | N-H symmetric stretch (primary amine) |

| 1600 - 1650 | Strong | N-H scissoring (primary amine) |

| 1450 - 1600 | Medium-Strong | C=C aromatic ring stretches |

| 1250 - 1350 | Medium | C-N stretch (aromatic amine) |

| 1000 - 1100 | Strong | C-Br stretch |

| ~ 600 | Medium | C-I stretch |

| 650 - 900 | Broad | N-H wagging |

These predictions are based on characteristic functional group absorption frequencies. The exact positions can vary based on the physical state of the sample.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Comments |

| 297/299 | [M]⁺ | Molecular ion peak. The M+2 peak is due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio. |

| 170/172 | [M - I]⁺ | Loss of an iodine radical. |

| 92 | [M - Br - I]⁺ | Loss of both halogen radicals. |

The nitrogen rule suggests an odd molecular weight for a compound with one nitrogen atom, which is consistent with the predicted molecular ions.[1][2] The fragmentation pattern is expected to be dominated by the loss of the halogen substituents.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid aromatic amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of an aromatic amine is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal peak shape.[3]

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.[3]

-

Acquisition Time: An acquisition time of 2-4 seconds is typical.[3]

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds.[3]

-

Number of Scans: Acquire and average 8 to 64 scans, depending on the sample concentration.[3]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Employ a proton-decoupled single-pulse experiment to simplify the spectrum.

-

Spectral Width: A spectral width of 0-220 ppm is generally used for organic molecules.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Infrared (IR) Spectroscopy

For a solid sample, one of the following methods is commonly used:

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[4]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[4]

-

Place the plate in the sample holder of the IR spectrometer and acquire the spectrum.[4]

-

-

Potassium Bromide (KBr) Pellet Method:

-

Nujol Mull Method:

-

Grind a few milligrams of the solid sample to a fine powder in an agate mortar and pestle.[6][7]

-

Add a drop or two of Nujol (mineral oil) and continue grinding to create a smooth paste (mull).[6][7]

-

Spread the mull between two salt plates and acquire the spectrum. Remember to subtract the spectrum of Nujol itself.[7]

-

Mass Spectrometry (MS)

A general procedure for obtaining a mass spectrum of an aromatic compound is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺).[8] This is a common and robust ionization method.

-

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Interpretation: The resulting mass spectrum is analyzed for the molecular ion peak and the fragmentation pattern to elucidate the structure of the compound.[8]

Visualizations

The following diagrams illustrate key workflows in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship for predicting the NMR spectrum of this compound.

References

- 1. whitman.edu [whitman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 4-Bromo-2-iodoaniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-iodoaniline, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in published literature, this document synthesizes information from analogous compounds to provide a robust qualitative assessment. Furthermore, it outlines a detailed experimental protocol for the precise quantitative determination of solubility, ensuring researchers can generate reliable data for applications in process chemistry, formulation development, and drug discovery.

Introduction to this compound

This compound is a halogenated aromatic amine with the molecular formula C₆H₅BrIN.[1] Its structure, featuring a bromine and an iodine atom on the aniline ring, makes it a valuable building block in the synthesis of more complex molecules, including quinolone derivatives and substituted indoles.[2] An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, designing effective purification strategies, and developing formulations.

Predicted Solubility Profile

While specific quantitative data for this compound is scarce, a strong qualitative prediction can be made based on the principles of "like dissolves like" and data from structurally similar compounds like 4-bromoaniline and other halogenated anilines.[3][4] The large, hydrophobic structure conferred by the benzene ring and two halogen atoms generally leads to poor solubility in water but favorable solubility in a range of common organic solvents.[3]

The table below summarizes the predicted qualitative solubility of this compound.

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | The amine group can form hydrogen bonds with protic solvents.[3] this compound is known to be soluble in Methanol.[5] However, the large hydrophobic portion of the molecule may limit very high solubility in some protic solvents.[3] |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-I, and C-N bonds of the aniline derivative.[3] |

| Nonpolar / Weakly Polar | Toluene, Hexane, Ether | Soluble | The nonpolar aromatic ring and halogen atoms interact favorably with nonpolar solvents through London dispersion forces.[3] The related 4-bromoaniline is soluble in ether.[4][6] |

| Aqueous Solutions | Water | Insoluble | The large, nonpolar structure of the molecule dominates, leading to poor interaction with highly polar water molecules.[3] The related 4-bromoaniline is only slightly soluble in water.[4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The following method describes the isothermal equilibrium technique, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC), a common and accurate method for analyzing aromatic amines.[7][8]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid, >97% purity)

-

Solvent of interest (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Calibrated thermometer

-

Glass vials with screw caps (e.g., 10 mL)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis/DAD) and column (e.g., C18)

-

Centrifuge (optional)

Procedure:

-

Preparation of the Solvent System:

-

Prepare the mobile phase for HPLC analysis. A common mobile phase for aromatic amines is a mixture of methanol or acetonitrile and water.

-

Degas the mobile phase before use.

-

-

Sample Preparation (Equilibrium Method):

-

Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure a saturated solution is formed.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical, but the exact time should be determined by periodically measuring the concentration until it remains constant.

-

-

Sample Clarification:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove all undissolved solid particles.

-

Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.

-

-

Preparation for Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase in a volumetric flask to a concentration that falls within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solution into the HPLC system.

-

Record the peak area corresponding to this compound.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, g/100 mL, or mol/L).

-

Visualization of Experimental Workflow

The logical steps for the quantitative determination of solubility are outlined in the workflow diagram below.

Caption: Workflow for quantitative solubility determination.

References

- 1. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 2. 4-溴-2-碘苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 5. This compound | 66416-72-6 [amp.chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Technical Guide to 4-Bromo-2-iodoaniline for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, chemical properties, synthesis, and applications of the versatile chemical intermediate, 4-Bromo-2-iodoaniline.

Introduction

This compound is a halogenated aromatic amine that serves as a critical building block in the synthesis of complex organic molecules.[1][2] With the CAS Number 66416-72-6, this compound is particularly valuable in the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring a bromine atom at the para position and an iodine atom at the ortho position relative to the amino group, provides a high degree of reactivity and versatility for various chemical transformations, especially where selective functionalization is required.[1] This guide provides a detailed overview of its commercial availability, key properties, synthesis protocols, and applications to support researchers and professionals in drug development.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. Procurement managers and scientists should prioritize suppliers who can guarantee a high purity of 98% or more and provide consistent quality, supported by Certificates of Analysis (CoA) and Safety Data Sheets (SDS) for each batch.[1]

Prominent suppliers for this compound include:

-

Sigma-Aldrich (now part of MilliporeSigma)

-

Thermo Scientific Chemicals (formerly Acros Organics)

-

TCI America

-

ChemScene

-

Alachem Co., Ltd.

-

Infinium Pharmachem Limited

A comprehensive list of suppliers can also be found on platforms like ChemicalBook, which aggregates manufacturer and supplier information.[3]

Physicochemical and Safety Data

The key properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 66416-72-6 | [4] |

| Molecular Formula | C₆H₅BrIN | [4] |

| Molecular Weight | 297.92 g/mol | [5] |

| Appearance | Gray to purple powder/solid | [2][6] |

| Melting Point | 69-72 °C | [1][6] |

| Purity | Typically ≥97% | [7][4] |

| Storage Conditions | Store at 4°C, protect from light. Keep containers tightly closed in a dry, cool, and well-ventilated place. | [4][8] |

| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects). | [7][9] |

| Precautionary Statements | P261 (Avoid breathing dust), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes...). | [7][9] |

Experimental Protocols and Applications

This compound is primarily used as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals like herbicides, and other specialty organic compounds.[2][10] Its applications include the preparation of quinolone derivatives and 2,3,5-trisubstituted indoles.

Synthesis of this compound

The most common route to synthesize this compound is through the direct ortho-iodination of 4-bromoaniline.[11] Several effective methods have been reported.

Method 1: Iodination using Sodium Iodide and Sodium Perborate

This method involves the use of sodium iodide as the iodine source and sodium perborate as an oxidizing agent in an acidic medium.[11][12]

Detailed Protocol:

-

Reaction Setup: Suspend 4-bromoaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C.[11][12]

-

Reagent Addition: To the vigorously stirred suspension, add sodium iodide (1.1 equivalents), potassium bromide (1.2 equivalents), and ammonium molybdate tetrahydrate (0.01 equivalents).[12]

-

Reaction Execution: Add sodium perborate (1.1 equivalents) to the mixture. Stir the reaction for two hours, allowing it to warm to room temperature.[12]

-

Work-up: Quench the reaction by pouring the mixture into ice-water and filter the resulting solid.[12]

-

Purification: Dissolve the filtered solid in ethyl acetate and wash it with a saturated aqueous potassium carbonate solution. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[12] Further purification can be achieved by column chromatography on silica gel.[11]

Caption: Workflow for the synthesis of this compound.

Method 2: Iodination using N-Iodosuccinimide (NIS)

This protocol offers an alternative route using a common iodinating agent.

Detailed Protocol:

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid in a round-bottom flask.[11]

-

Reagent Addition: Slowly add N-iodosuccinimide (1.1 to 1.5 equivalents) to the solution at room temperature.[11]

-

Reaction Monitoring: Stir the mixture at room temperature, monitoring the progress of the reaction using thin-layer chromatography (TLC).[11]

-

Work-up: Once the reaction is complete, quench it with an aqueous solution of sodium thiosulfate.[11]

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with aqueous sodium thiosulfate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[11]

Application in Multi-step Synthesis

A key application of this compound is its role as an intermediate in the synthesis of more complex molecules. For instance, it is the precursor for 4-Bromo-2,6-diiodoaniline, which involves a second iodination step.[11]

Caption: Use as an intermediate in di-iodination reactions.

Conclusion

This compound is a commercially accessible and highly versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. Its distinct reactivity, stemming from the specific arrangement of its halogen and amine functional groups, makes it an invaluable precursor for constructing complex molecular architectures. The synthesis protocols outlined in this guide provide reliable methods for its preparation, enabling researchers to leverage its full potential in discovering and developing new chemical entities. As with all chemical reagents, adherence to appropriate safety protocols is essential when handling this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 6. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound 97 66416-72-6 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound [nastchem.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

Safety and Handling of 4-Bromo-2-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Bromo-2-iodoaniline (CAS No. 66416-72-6), a key intermediate in the pharmaceutical and agrochemical industries. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

This compound is a halogenated aromatic amine.[1] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 66416-72-6 | [1][2] |

| Molecular Formula | C₆H₅BrIN | [1][2] |

| Molecular Weight | 297.92 g/mol | [1][3] |

| Appearance | Gray to purple powder/crystals | [1][2] |

| Melting Point | 69-72 °C | [1][4] |

| Purity | Typically ≥97% or ≥98% | [1][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute toxicity, skin and eye irritation, and environmental toxicity.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[6] |

| Specific Target Organ Toxicity, Single Exposure | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[6] |

| Hazardous to the Aquatic Environment, Long-term | 2 | H411: Toxic to aquatic life with long lasting effects[6] |

Signal Word: Danger[6]

Hazard Pictograms:

-

Skull and Crossbones (GHS06): Acute Toxicity (fatal or toxic)

-

Corrosion (GHS05): Skin Corrosion/Serious Eye Damage

-

Environment (GHS09): Hazardous to the Aquatic Environment

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is generally required:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[7]

-

Skin Protection:

-

Respiratory Protection: In case of insufficient ventilation or potential for dust formation, wear a P2 (EN 143) respirator cartridge or a NIOSH-approved respirator.[8]

Handling Procedures

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][6]

-

Avoid contact with skin and eyes.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Storage Conditions

-

Keep in a dry, cool, and well-ventilated place.[4]

-

Protect from light.[4]

-

Store under an inert atmosphere.[4]

Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of significant exposure.[4]

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center. | [4][6] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention. | [4][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a physician. | [4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor/physician. | [4][6] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen bromide, and hydrogen iodide.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[7] Ensure adequate ventilation.[4] Avoid dust formation.[4] Wear appropriate PPE as described in Section 3.1.

-

Environmental Precautions: Do not let the product enter drains or surface water.[4]

-

Methods for Cleaning Up:

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[9] It is, however, sensitive to light and air.[10][11]

-

Conditions to Avoid: Exposure to light, excess heat, and dust formation.[4][9]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][9]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen iodide.[4]

Toxicological and Ecological Information

-

Toxicological Information:

-

Ecological Information:

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, regional, national, and international regulations.[7] The material should be disposed of by removal to a licensed chemical destruction plant.[12] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. technopharmchem.com [technopharmchem.com]

- 8. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Electrophilic Iodination of 4-Bromoaniline

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the electrophilic iodination of 4-bromoaniline, a key reaction in the synthesis of polysubstituted anilines. These products serve as versatile intermediates for a wide array of complex molecules, including pharmaceuticals and functional materials.[1] The strategic introduction of an iodine atom onto the 4-bromoaniline scaffold opens pathways for further functionalization, primarily through cross-coupling reactions, leveraging the unique reactivity of the carbon-iodine bond.[2]

Core Mechanism: Electrophilic Aromatic Substitution (SEAr)

The primary pathway for the iodination of 4-bromoaniline is the Electrophilic Aromatic Substitution (SEAr) mechanism. This process involves the substitution of a hydrogen atom on the aromatic ring with an electrophilic iodine species.[2] The reaction proceeds through three fundamental steps:

-

Generation of the Iodine Electrophile (I⁺): Molecular iodine (I₂) is the least reactive of the common halogens and generally requires activation to serve as a potent electrophile.[2][3] This is typically achieved by using an oxidizing agent, such as sodium perborate, hydrogen peroxide, or nitric acid, which converts iodine to a more electrophilic species, often denoted as "I⁺".[4][5][6] Reagents like N-Iodosuccinimide (NIS) can also serve as a direct source of electrophilic iodine.[3]

-

Formation of the Sigma (σ) Complex: The electron-rich π-system of the 4-bromoaniline ring attacks the electrophilic iodine species. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[2][7]

-

Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new iodine substituent, restoring the ring's aromaticity and yielding the final iodinated product.[2]

Regioselectivity: The position of iodination on the 4-bromoaniline ring is dictated by the directing effects of the existing substituents.

-

The amino group (-NH₂) is a powerful activating group and an ortho, para-director.

-

The bromo group (-Br) is a deactivating group but is also an ortho, para-director.

The strongly activating amino group governs the regioselectivity. Since the para position is already occupied by the bromine atom, the electrophilic attack is directed to the positions ortho to the amino group (C2 and C6). This results in the primary formation of 4-bromo-2-iodoaniline.

Caption: Mechanism of Electrophilic Iodination of 4-Bromoaniline.

Data Presentation

The following table summarizes quantitative data from representative experimental protocols for the iodination of 4-bromoaniline and related anilines.

| Substrate | Iodinating System | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-Bromoaniline | NaI / Sodium Perborate | Glacial Acetic Acid | Room Temp. | This compound | Not specified | [1] |

| 4-Bromoaniline | Ammonium Molybdate / NaBO₃ / KBr | Acetic Acid | 0 - 20 °C, 3 h | This compound | 92% | [8] |

| 4-Bromoaniline | DBDABCODCI* | Solvent-free | Room Temp. | This compound | Not specified | [8] |

| Aniline | Iodine / NaHCO₃ | Water | 12 - 15 °C, 0.5-1 h | p-Iodoaniline | 75-84% | [9] |

| 2-Amino-4-bromobenzoic acid | I₂ / KI / O₂ (10 bar) | CH₃CN | 180 °C, 4 h | This compound | 77% | [10] |

*DBDABCODCI is a specific iodinating reagent mentioned in the source.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should conduct a thorough risk assessment before performing any procedure.

Protocol 1: Iodination using Sodium Iodide and Sodium Perborate[1]

This method utilizes an in-situ generation of the electrophilic iodine species.

-

Materials:

-

4-Bromoaniline (1 equivalent)

-

Sodium iodide (1.1 equivalents)

-

Sodium perborate tetrahydrate (1.1 equivalents)

-

Glacial acetic acid

-

Ethyl acetate

-

Aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-bromoaniline in glacial acetic acid.

-

Reagent Addition: Add sodium iodide and sodium perborate tetrahydrate to the suspension.

-

Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers sequentially with aqueous sodium thiosulfate solution (to remove unreacted iodine) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Protocol 2: Iodination using Molecular Iodine and Sodium Bicarbonate[9]

This procedure is adapted from a method for the iodination of aniline.

-

Materials:

-

4-Bromoaniline (1.2 moles)

-

Sodium bicarbonate (1.8 moles)

-

Powdered iodine (1 mole)

-

Water

-

Ice

-

Gasoline or Hexane (for recrystallization)

-

-

Procedure:

-

Reaction Setup: In a beaker, combine 4-bromoaniline, sodium bicarbonate, and water. Cool the mixture to 12–15°C using ice.

-

Reagent Addition: While stirring vigorously, add powdered iodine in small portions over approximately 30 minutes.

-

Reaction Conditions: Continue stirring for an additional 20-30 minutes until the color of free iodine has mostly disappeared.

-

Work-up: Collect the dark crystalline product by filtration on a Büchner funnel. Press the solid to remove as much water as possible and air-dry.

-

Purification: Purify the crude product by recrystallization. For example, dissolve the crude solid in hot gasoline or hexane, then cool the solution in an ice-salt mixture with constant stirring to precipitate the purified p-iodoaniline.

-

Mandatory Visualizations

Caption: A typical experimental workflow for electrophilic iodination.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]

- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. rsc.org [rsc.org]

potential applications of 4-Bromo-2-iodoaniline in organic synthesis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of 4-bromo-2-iodoaniline, the reaction can be directed to occur selectively at the C-I bond under relatively mild conditions. Subsequent coupling at the C-Br bond can be achieved under more forcing conditions, allowing for the synthesis of unsymmetrical diarylated anilines.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is adapted from procedures for related polyhalogenated anilines and is expected to provide good selectivity for the iodo position.[1]

-

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed

-

-

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Add palladium(II) acetate and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2-arylaniline.

-

Quantitative Data: Suzuki-Miyaura Coupling

The following table provides representative yields for Suzuki-Miyaura coupling reactions. While specific data for this compound is limited in publicly available literature, these examples with related substrates illustrate the expected high efficiency.

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 85-95 (expected) |

| 2-Bromo-4-iodopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90-100 | 80-90 (expected) |

Note: Yields are based on analogous reactions and may vary.

Reaction Workflow: Sequential Suzuki-Miyaura Coupling

Caption: Sequential Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes. Similar to the Suzuki-Miyaura coupling, the reaction can be performed selectively at the C-I bond of this compound.

Experimental Protocol: Selective Sonogashira Coupling at the C-I Position

This protocol is adapted from procedures for the closely related 4-bromo-2,6-diiodoaniline.[2][3]

-

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.1 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (2.0 mmol)

-

Anhydrous, degassed toluene (5 mL)

-

-

Procedure:

-

To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the anhydrous, degassed toluene and triethylamine via syringe.

-

Add the terminal alkyne dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2-alkynyl-aniline.

-

Quantitative Data: Sonogashira Coupling

The following table presents illustrative yields for the Sonogashira coupling of the related 4-bromo-2,6-diiodoaniline, demonstrating the high efficiency of coupling at the iodo-positions.[2]

| Alkyne | Product | Yield (%) |

| Phenylacetylene | 4-Bromo-2,6-bis(phenylethynyl)aniline | 85 |

| 1-Hexyne | 4-Bromo-2,6-di(hex-1-yn-1-yl)aniline | 78 |

| (Trimethylsilyl)acetylene | 4-Bromo-2,6-bis((trimethylsilyl)ethynyl)aniline | 82 |

Note: Data for 4-bromo-2,6-diiodoaniline; yields for mono-alkynylation of this compound are expected to be comparable.

Catalytic Cycle: Sonogashira Coupling

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Due to the higher reactivity of the C-I bond, selective amination at the 2-position of this compound is feasible.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Position

This is a general protocol that may require optimization for specific amines.[4][5][6][7]

-

Materials:

-

This compound (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous, degassed toluene (5 mL)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and NaOtBu.

-

Add this compound and a stir bar.

-

Seal the tube, and evacuate and backfill with argon three times.

-

Add the amine and then the degassed toluene via syringe.

-

Place the sealed tube in a preheated oil bath at 100 °C.

-

Stir the reaction for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the crude product by flash column chromatography.

-

Synthesis of Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles that are prevalent in pharmaceuticals and natural products.

Synthesis of Quinolones

Substituted quinolones, known for their broad-spectrum antibacterial activity, can be synthesized from 4-bromoaniline.[8] A similar pathway starting from this compound would lead to 6-bromo-8-iodo-quinolone derivatives, offering multiple points for further functionalization. A plausible synthetic route involves a Gould-Jacobs reaction or a variation thereof.

Experimental Workflow: Synthesis of 6-Bromo-4-hydroxyquinoline

This workflow outlines the synthesis of a key quinoline intermediate from 4-bromoaniline.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-2-iodoaniline as a precursor for bioactive heterocycles.

I'm sorry, I am unable to provide a response that completely fulfills all of your requirements at this time. While I have gathered a significant amount of information on the synthesis of bioactive heterocycles from precursors like 4-bromo-2-iodoaniline and can provide detailed experimental protocols and reaction diagrams, I am still encountering difficulty in finding specific, quantitative biological activity data (like IC50 values) directly linked to compounds synthesized from this exact precursor. The search results tend to provide data for broader classes of compounds or for derivatives of the closely related 4-bromo-2,6-diiodoaniline.

Similarly, while I can describe the general signaling pathways that are targeted by these classes of bioactive heterocycles (e.g., kinase signaling pathways), creating a detailed and accurate Graphviz diagram for a specific signaling pathway inhibited by a derivative of this compound requires more precise information than is currently available in the search results.

Generating a response without this specific data would not meet the "in-depth technical guide" and "data presentation" requirements of your request and could be misleading. I will continue to search for this specific information and will provide a complete response as soon as I can find the necessary data to meet all of your core requirements.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has emerged as a highly versatile and strategic precursor in the synthesis of a diverse array of bioactive heterocyclic compounds. Its unique substitution pattern, featuring a bromine atom at the para-position and an iodine atom at the ortho-position relative to the amino group, allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This differential reactivity of the carbon-halogen bonds (C-I > C-Br) provides a powerful tool for medicinal chemists to construct complex molecular architectures with a high degree of control. This technical guide provides an in-depth overview of the synthetic applications of this compound, focusing on the preparation of biologically relevant heterocycles such as carbazoles and quinolines. Detailed experimental protocols for key transformations, quantitative biological activity data for representative derivatives, and visualizations of relevant signaling pathways are presented to facilitate its application in drug discovery and development.

Introduction: The Synthetic Advantage of this compound

The strategic placement of two different halogen atoms on the aniline ring makes this compound an invaluable building block in organic synthesis.[1] The carbon-iodine bond is significantly more labile towards oxidative addition to a palladium(0) catalyst compared to the more robust carbon-bromine bond. This reactivity difference allows for selective reactions at the 2-position, leaving the 4-position available for subsequent transformations under different reaction conditions. This orthogonal reactivity is crucial for the efficient and controlled synthesis of highly substituted aromatic and heterocyclic systems.[2]

The primary application of this compound lies in its role as a key intermediate in the pharmaceutical and agrochemical industries.[1] It serves as a foundational scaffold for the construction of a wide array of active pharmaceutical ingredients (APIs), particularly those requiring a substituted aniline core.[1]

Synthesis of Bioactive Heterocycles

Carbazole Synthesis

Carbazole derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Many carbazole-based compounds function as kinase inhibitors, interfering with cellular signaling pathways crucial for cancer cell proliferation and survival.[2][3] The synthesis of substituted carbazoles from this compound can be achieved through a sequential cross-coupling and cyclization strategy.

A general synthetic approach involves an initial Sonogashira or Suzuki coupling at the more reactive 2-iodo position, followed by a subsequent intramolecular C-N bond formation to construct the carbazole ring system.

Diagram 1: General Synthetic Route to Carbazoles

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 4-Bromo-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For drug development professionals and medicinal chemists, the strategic functionalization of aromatic scaffolds is a critical endeavor. Polyhalogenated anilines, such as 4-Bromo-2-iodoaniline, are highly versatile building blocks, offering multiple, distinct reaction sites for diversification.

The differential reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl. This principle allows for the chemoselective functionalization of molecules like this compound. The carbon-iodine (C-I) bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst under milder conditions compared to the more robust carbon-bromine (C-Br) bond.[1] This inherent reactivity difference enables a stepwise approach to synthesis, where the iodo-position can be selectively functionalized while leaving the bromo-position available for subsequent transformations under more forcing conditions. This application note provides a detailed protocol for the selective Suzuki coupling reaction at the 2-position (C-I bond) of this compound.

Data Presentation

The following tables summarize representative quantitative data for the selective Suzuki-Miyaura coupling reaction of this compound with various arylboronic acids. It is important to note that while specific data for a wide range of arylboronic acids with this compound is not extensively tabulated in single sources, the presented data is based on established principles and analogous reactions with similar substrates, such as 4-bromo-2,6-diiodoaniline.[2] Actual yields may vary depending on the specific substrates, reaction conditions, and scale.

Table 1: Selective Suzuki Coupling at the C-I Position of this compound

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 12 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 10 | ~80-90 |

| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O (10:1) | 100 | 8 | ~88-98 |

| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 2-MeTHF | 80 | 12 | ~75-85 |

| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O (4:1) | 85 | 14 | ~70-80 |

Table 2: Reagents for Selective Suzuki Coupling at the 2-Position

| Reagent | Purpose | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | Limiting reagent. |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is typically used to ensure complete consumption of the starting material. |

| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) | Choice of catalyst and ligand is crucial for reaction efficiency. |

| Base | Activates Boronic Acid | 2.0 - 3.0 | Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). |

| Solvent | Reaction Medium | - | Degassed solvents are essential to prevent catalyst deactivation. Common solvents include Dioxane, Toluene, DMF, and THF, often with water as a co-solvent. |

Experimental Protocols

This section provides a detailed methodology for the selective Suzuki-Miyaura coupling reaction at the 2-position of this compound.

Protocol 1: Selective Arylation at the C-I Position of this compound

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of a 4:1 mixture of 1,4-Dioxane and water) to the reaction flask via a syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.

-